molecular formula C5H7ClN2O7 B14343518 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate CAS No. 104963-56-6

2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate

Cat. No.: B14343518
CAS No.: 104963-56-6
M. Wt: 242.57 g/mol
InChI Key: CBMQMHRVHTVYSN-UHFFFAOYSA-N
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Description

2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate is an organic compound with a complex structure It is characterized by the presence of a chlorocarbonyl group and two nitrate groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate typically involves the reaction of 2-methylpropane-1,3-diol with chlorocarbonyl chloride and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

    Formation of Intermediate: The reaction of 2-methylpropane-1,3-diol with chlorocarbonyl chloride forms an intermediate compound.

    Nitration: The intermediate is then treated with nitric acid to introduce the nitrate groups, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrate groups to other functional groups.

    Substitution: The chlorocarbonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the following pathways:

    Activation of Enzymes: The nitrate groups can participate in redox reactions, leading to the activation or inhibition of specific enzymes.

    Binding to Receptors: The chlorocarbonyl group can form covalent bonds with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl dinitrate: Unique due to the presence of both chlorocarbonyl and nitrate groups.

    Isosorbide dinitrate: A related compound used in medicine for its vasodilatory effects.

    Nitroglycerin: Another nitrate-containing compound with similar applications in medicine and industry.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

104963-56-6

Molecular Formula

C5H7ClN2O7

Molecular Weight

242.57 g/mol

IUPAC Name

[3-chloro-2-methyl-2-(nitrooxymethyl)-3-oxopropyl] nitrate

InChI

InChI=1S/C5H7ClN2O7/c1-5(4(6)9,2-14-7(10)11)3-15-8(12)13/h2-3H2,1H3

InChI Key

CBMQMHRVHTVYSN-UHFFFAOYSA-N

Canonical SMILES

CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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